molecular formula C15H15NO5S B6411112 5-Methoxy-3-(3-methylsulfonylaminophenyl)benzoic acid, 95% CAS No. 1261940-74-2

5-Methoxy-3-(3-methylsulfonylaminophenyl)benzoic acid, 95%

Cat. No. B6411112
CAS RN: 1261940-74-2
M. Wt: 321.3 g/mol
InChI Key: DNCLNGKWDQEDRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxy-3-(3-methylsulfonylaminophenyl)benzoic acid, 95% (hereafter referred to as 5-Methoxy-3-MSA) is a versatile compound that has been used in various scientific research applications, particularly in the field of biochemistry and physiology. It has been used in a variety of ways, including as a reagent in organic synthesis, as a dye in fluorescence microscopy, and as an inhibitor in enzyme studies. In addition to its wide range of applications, 5-Methoxy-3-MSA has also been studied for its biochemical and physiological effects.

Scientific Research Applications

5-Methoxy-3-MSA has been used in various scientific research applications. It has been used as a reagent in organic synthesis, as a dye in fluorescence microscopy, and as an inhibitor in enzyme studies. It has also been used as a fluorescent probe in the study of proteins and as a fluorescent marker in the study of proteins and lipids. Additionally, 5-Methoxy-3-MSA has been used in the study of cell signaling pathways and as a substrate in the study of enzyme kinetics.

Mechanism of Action

The mechanism of action of 5-Methoxy-3-MSA is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes and proteins. It is thought to bind to the active site of the enzyme or protein and prevent it from functioning normally. Additionally, 5-Methoxy-3-MSA has been shown to interact with certain cellular components, such as lipids, which may affect the cell’s physiology.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Methoxy-3-MSA have not yet been extensively studied. However, it has been shown to interact with certain enzymes and proteins, as well as cellular components such as lipids. These interactions may have an effect on the cell’s physiology, though the exact effects are still unknown.

Advantages and Limitations for Lab Experiments

The advantages of using 5-Methoxy-3-MSA in lab experiments include its versatility, its ability to bind to certain enzymes and proteins, and its ability to interact with certain cellular components. Additionally, it is relatively easy to synthesize and is relatively non-toxic. The main limitation of 5-Methoxy-3-MSA is that its mechanism of action is not yet fully understood, which makes it difficult to predict its effects in certain experiments.

Future Directions

There are a number of potential future directions for 5-Methoxy-3-MSA. One potential direction is to further study its biochemical and physiological effects. Additionally, further research could be done to better understand its mechanism of action and to identify new potential applications. Additionally, further research could be done to identify potential new targets for 5-Methoxy-3-MSA, such as proteins or cellular components that it could bind to or interact with. Finally, further research could be done to optimize the synthesis of 5-Methoxy-3-MSA for use in lab experiments.

Synthesis Methods

5-Methoxy-3-MSA can be synthesized in a few different ways. One method involves the reaction of 3-methylsulfonylaminophenol with 5-methoxybenzoyl chloride in aqueous dimethylformamide (DMF). The reaction is catalyzed by sodium hydroxide and yields 5-Methoxy-3-MSA as the major product. Another method involves the reaction of 3-methylsulfonylaminophenol with 5-methoxybenzoyl chloride in aqueous acetic acid. This reaction is catalyzed by p-toluenesulfonic acid and also yields 5-Methoxy-3-MSA as the major product.

properties

IUPAC Name

3-[3-(methanesulfonamido)phenyl]-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5S/c1-21-14-8-11(6-12(9-14)15(17)18)10-4-3-5-13(7-10)16-22(2,19)20/h3-9,16H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNCLNGKWDQEDRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10692076
Record name 3'-[(Methanesulfonyl)amino]-5-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-3-(3-methylsulfonylaminophenyl)benzoic acid

CAS RN

1261940-74-2
Record name 3'-[(Methanesulfonyl)amino]-5-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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